molecular formula C3H4N2O3 B073563 3-Nitro-4,5-dihydroisoxazole CAS No. 1121-14-8

3-Nitro-4,5-dihydroisoxazole

Cat. No.: B073563
CAS No.: 1121-14-8
M. Wt: 116.08 g/mol
InChI Key: FXCSVYLFCWALFV-UHFFFAOYSA-N
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Description

3-Nitro-4,5-dihydroisoxazole is a heterocyclic compound characterized by a five-membered ring containing one nitrogen atom and one oxygen atom. The presence of a nitro group at the third position of the ring enhances its reactivity and potential for further functionalization.

Scientific Research Applications

3-Nitro-4,5-dihydroisoxazole has a wide range of applications in scientific research:

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4,5-dihydroisoxazole can be achieved through [3+2] cycloaddition reactions. One common method involves the reaction between nitrile N-oxides and nitroalkenes. For example, benzonitrile N-oxides can react with (E)-3,3,3-trichloro-1-nitroprop-1-ene under mild conditions to yield 3-aryl-4-nitro-5-trichloromethyl-4,5-dihydroisoxazoles with high regioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves the same [3+2] cycloaddition reactions but on a larger scale. The use of commercially available and inexpensive starting materials, such as nitrile N-oxides and nitroalkenes, makes this method economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4,5-dihydroisoxazole is unique due to the presence of both a nitro group and a partially saturated ring. This combination enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-nitro-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O3/c6-5(7)3-1-2-8-4-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCSVYLFCWALFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149903
Record name 4,5-Dihydro-3-nitroisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-14-8
Record name 3-Nitro-4,5-dihydroisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-3-nitroisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1121-14-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359453
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dihydro-3-nitroisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the significance of 3-nitro-4,5-dihydroisoxazole in the synthesis of L-Daunosamine?

A1: this compound serves as a key starting material in the synthesis of methyl L-N,O-diacetyldaunosaminide, a derivative of the important anticancer sugar L-Daunosamine []. The synthesis leverages the reactivity of the dihydroisoxazole ring and its substituents to introduce chirality and functional groups necessary for constructing the target molecule.

Q2: What crucial transformation does this compound undergo in this synthetic route?

A2: A critical step involves converting this compound to (E)-3-(1-propenyl)-4,5-dihydroisoxazole (2b) []. This intermediate then undergoes an Asymmetric Dihydroxylation (AD) reaction, introducing two chiral centers with high enantiomeric excess, crucial for the stereochemical outcome of the final L-Daunosamine derivative.

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